![molecular formula C12H13NO2S B7506096 N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide](/img/structure/B7506096.png)
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, also known as MFC, is a synthetic compound that has been developed for its potential use in scientific research. MFC is a member of the thiophene family of compounds, which are known for their diverse biological activities. In
Wirkmechanismus
The mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is not fully understood. However, studies have suggested that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide may act by inhibiting the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its potential use in the treatment of inflammatory diseases and cancer. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have low toxicity in vitro and in vivo. However, one of the limitations of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide is its limited solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. One area of interest is the development of more efficient synthesis methods for N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Additionally, further studies are needed to fully understand the mechanism of action of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide. Finally, studies are needed to determine the potential use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in the treatment of other diseases, such as neurodegenerative diseases and autoimmune diseases.
In conclusion, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, or N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, is a synthetic compound that has been developed for its potential use in scientific research. N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its anti-inflammatory and anti-cancer properties, and has been shown to have low toxicity in vitro and in vivo. While there are limitations to the use of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide in certain experiments, there are several future directions for the study of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide, including the development of more efficient synthesis methods and the exploration of its potential use in the treatment of other diseases.
Synthesemethoden
The synthesis of N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide involves a series of chemical reactions that start with the condensation of 5-methylfurfural and thioacetamide to form 5-methylfuran-2-carboxamide. This intermediate is then methylated using methyl iodide to form N-methyl-5-methylfuran-2-carboxamide, which is subsequently reacted with 2-bromothiophene to yield N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been studied for its potential use in various scientific research fields. One of the primary areas of interest is its anti-inflammatory properties. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of various inflammatory diseases.
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has also been studied for its potential use in cancer research. Studies have shown that N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide can inhibit the growth of cancer cells and induce apoptosis. Additionally, N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide has been shown to have anti-angiogenic properties, which could be useful in the treatment of cancer.
Eigenschaften
IUPAC Name |
N-methyl-N-[(5-methylfuran-2-yl)methyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-9-5-6-10(15-9)8-13(2)12(14)11-4-3-7-16-11/h3-7H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHHPUZMRKAJITN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN(C)C(=O)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

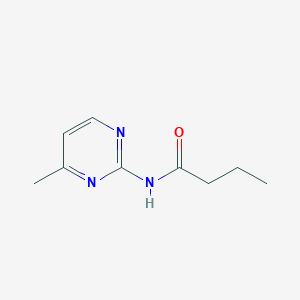
![1-[4-(2,5-Dimethyl-1-propan-2-ylpyrrole-3-carbonyl)piperazin-1-yl]ethanone](/img/structure/B7506026.png)

![[5-(4-Fluorophenyl)furan-2-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7506031.png)


![1-[2-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyrrolidin-2-one](/img/structure/B7506041.png)
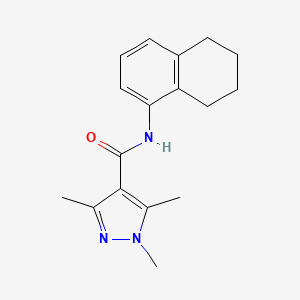
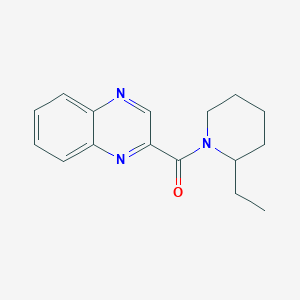
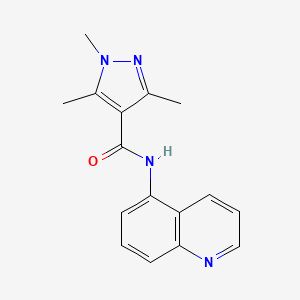
![N,5-dimethyl-N-[(5-methylfuran-2-yl)methyl]furan-2-carboxamide](/img/structure/B7506078.png)
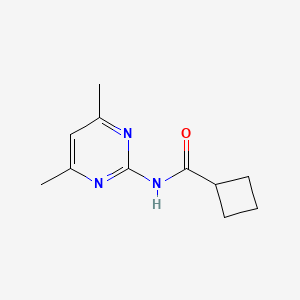
![N-[(2-chlorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7506090.png)
